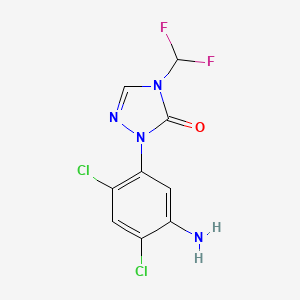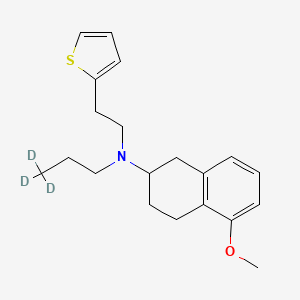
rac-Rotigotine-d3 Methyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-Rotigotine-d3 Methyl Ether is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of rotigotine, a dopaminergic agonist primarily used for the treatment of Parkinson’s disease and restless leg syndrome . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for tracing and analytical studies .
准备方法
The synthesis of rac-Rotigotine-d3 Methyl Ether involves several steps, including the incorporation of deuterium atoms. Industrial production methods often involve high-performance liquid chromatography to ensure the purity and quality of the final product .
化学反应分析
rac-Rotigotine-d3 Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
rac-Rotigotine-d3 Methyl Ether is widely used in scientific research, including:
作用机制
rac-Rotigotine-d3 Methyl Ether exerts its effects by mimicking the action of dopamine, a neurotransmitter in the brain. It activates dopamine receptors, particularly the D1, D2, and D3 receptors, leading to improved motor control and reduced symptoms of Parkinson’s disease . The compound also interacts with other neurotransmitter systems, including serotonin and adrenergic receptors, contributing to its overall therapeutic effects .
相似化合物的比较
rac-Rotigotine-d3 Methyl Ether is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for tracing studies. Similar compounds include:
Rotigotine: The parent compound, used in the treatment of Parkinson’s disease and restless leg syndrome.
Pramipexole: Another dopaminergic agonist used for similar therapeutic purposes.
Ropinirole: A dopaminergic agonist with a similar mechanism of action.
These compounds share similar therapeutic applications but differ in their chemical structure and pharmacokinetic properties.
属性
分子式 |
C20H27NOS |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
5-methoxy-N-(2-thiophen-2-ylethyl)-N-(3,3,3-trideuteriopropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/i1D3 |
InChI 键 |
AXOQYAWBBDSEMG-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
规范 SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


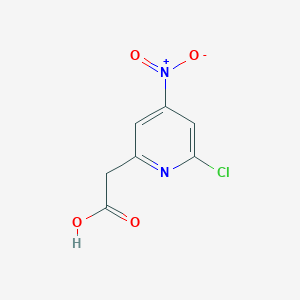

![2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B13441999.png)
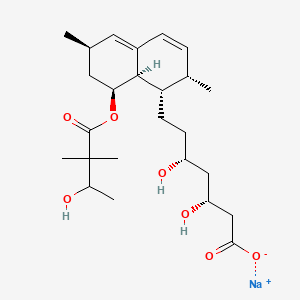
![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)
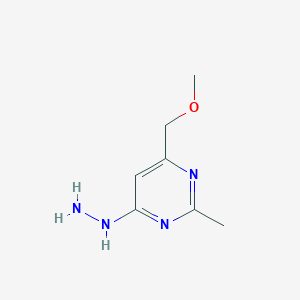
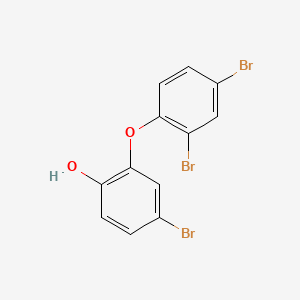

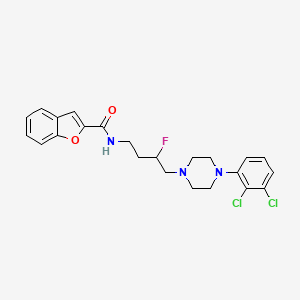
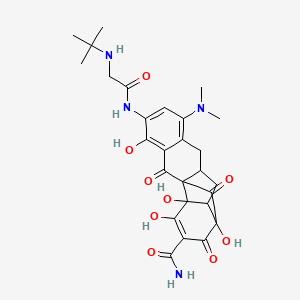
![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)
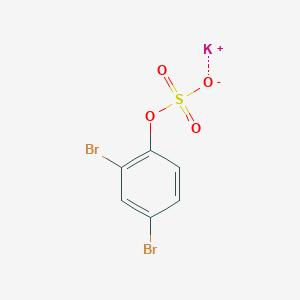
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
